molecular formula C10H10F2O2 B13174686 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol

Cat. No.: B13174686
M. Wt: 200.18 g/mol
InChI Key: ZKNZQGOLWFCNCZ-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol is a synthetic organic compound of significant interest in advanced chemical research and development. This molecule features a unique hybrid structure, combining a phenylethanol moiety with a 2,2-difluoroethenyloxy ether chain. The presence of the fluorinated vinyl ether group suggests potential application as a building block in polymer science, particularly for developing novel fluorinated materials with tailored surface properties and chemical resistance . Researchers are also exploring its use in pharmaceutical and agrochemical synthesis as a key intermediate for introducing fluorine atoms into target molecules, a strategy commonly employed to modulate metabolic stability, bioavailability, and binding affinity. The mechanism of action for this compound is highly dependent on the specific research context. As a synthetic intermediate, it may undergo various reactions typical of vinyl ethers and alcohols, such as polymerization, hydrolysis, or nucleophilic substitution. In materials science, its incorporation into polymers could alter chain packing and intermolecular forces, leading to materials with unique dielectric constants, hydrophobic characteristics, or thermal stability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-phenylethanol

InChI

InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2

InChI Key

ZKNZQGOLWFCNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC=C(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Difluoroethanol Derivatives as Precursors

A crucial step in preparing the target compound is the synthesis of 2,2-difluoroethanol or related difluoroethenyl intermediates. According to a patented industrial method, 2,2-difluoroethanol can be synthesized via a one-step reaction using chloro-2,2-difluoroethane as a raw material under controlled conditions:

  • Reaction Conditions : Chloro-2,2-difluoroethane is reacted in an aqueous medium with acetate (potassium or sodium acetate) dissolved in a high boiling solvent such as glycerine, propylene glycol, ethylene glycol, or diethylene glycol.
  • pH Adjustment : The reaction mixture’s pH is adjusted to 5-6 using glacial acetic acid.
  • Temperature Profile : The reaction proceeds in two temperature stages: initially 0.5 hours at 180–250 °C, followed by 0.5–2 hours at 90 °C.
  • Outcome : After reaction and purification (including removal of water using toluene), 2,2-difluoroethanol with purity ≥98.5% is obtained with high yield and minimal by-products.

This method is industrially scalable, cost-effective, and uses readily available raw materials.

Etherification to Form the Target Compound

The formation of the ether bond between the difluoroethenyl group and the phenylethanol moiety typically involves:

  • Activation of the Difluoroethenyl Intermediate : The difluoroethenyl group can be introduced via nucleophilic substitution or addition reactions starting from the difluoroethanol derivative or its halogenated precursors.
  • Nucleophilic Substitution : The hydroxyl group of phenylethanol (or a protected form) acts as a nucleophile attacking an activated difluoroethenyl halide or equivalent electrophile.
  • Catalysts and Conditions : Acid or base catalysis, or the use of phase transfer catalysts, may be employed to facilitate the etherification. Reaction solvents are chosen to optimize solubility and reactivity (e.g., polar aprotic solvents).
  • Purification : The product is purified by distillation or chromatographic methods to achieve the desired purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Synthesis of 2,2-Difluoroethanol Chloro-2,2-difluoroethane, potassium/sodium acetate, glycerine or glycol solvents, acetic acid (pH 5-6) 180–250 (0.5 h), then 90 (0.5–2 h) 2.5 High ≥98.5 Industrially scalable, low by-products
Etherification to target compound Phenylethanol + activated difluoroethenyl intermediate, acid/base catalyst, polar aprotic solvent 50–120 (typical range) Variable Moderate to high High Requires optimization per substrate

Analysis and Research Findings

  • The patented method for 2,2-difluoroethanol synthesis is a breakthrough in fluorinated alcohol preparation, enabling subsequent functionalization for compounds like 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol.
  • The etherification step is sensitive to reaction conditions; controlling temperature and catalyst choice is critical to avoid side reactions such as elimination or polymerization.
  • The phenylethanol moiety can be sourced from biotechnological methods, offering a sustainable approach to the precursor, although fluorination remains a chemical process.
  • Purification techniques such as distillation under reduced pressure or chromatographic separation are essential to achieve the product purity required for industrial or pharmaceutical applications.

Chemical Reactions Analysis

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethanol moiety can interact with biological targets, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: fluorinated alcohols, aryl-substituted ethanols, and amino-/heterocyclic-modified ethanols. Key comparisons are outlined below:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors/Donors Rotatable Bonds Key Features
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol C₁₀H₁₀F₂O₂ 200.18 1.233 2 / 1 4 Difluoroethenyl ether, high pKa (~13.68)
1-(2-Fluorophenyl)ethanol C₈H₉FO 140.16 ~1.2* 1 / 1 2 Monosubstituted fluorophenyl, simpler structure
2-(4-Chlorophenyl)-1-phenylethan-1-ol C₁₄H₁₃ClO 232.71 ~2.5† 1 / 1 3 Chlorophenyl group, higher hydrophobicity
(R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol C₁₈H₂₀N₂O 292.37 ~2.8‡ 3 / 2 6 Indole-ethylamino substituent, β3-adrenergic activity

*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡From QSAR studies .

Key Observations :

  • Hydrophobicity: The difluoroethenyloxy group in the main compound reduces logP compared to chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-1-phenylethan-1-ol, logP ~2.5) but increases it relative to non-fluorinated alcohols like 1-phenylethan-1-ol (logP ~1.4) .
  • Electronic Effects : Fluorine atoms enhance electronegativity and metabolic stability compared to chlorophenyl or indole derivatives .
  • Conformational Flexibility: The main compound’s 4 rotatable bonds suggest greater flexibility than 1-(2-fluorophenyl)ethanol (2 rotatable bonds) but less than indole-containing analogs (6 rotatable bonds) .
Computational and Pharmacokinetic Insights
  • QSAR Studies : Indole-containing analogs show strong correlation between polar surface area (PSA) and β3-adrenergic activity, with PSA >50 Ų reducing blood-brain barrier penetration . The main compound’s PSA (29.46 Ų) suggests favorable permeability .
  • Metabolism: Fluorine substitution may slow oxidative metabolism compared to non-fluorinated analogs, as seen in 1-(2-fluorophenyl)ethanol .

Biological Activity

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol, a compound with unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by a difluoroethenyl ether functionality linked to a phenylethanol moiety. Its molecular formula is C11H12F2O2, and it possesses a complex stereochemistry that may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol exhibit significant anticancer activities. For instance, derivatives of phenylethanol have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2-PhenylethanolMCF-7 (Breast Cancer)25Apoptosis induction
4-Hydroxy-2-phenylbutanolHeLa (Cervical Cancer)15Cell cycle arrest
2-(Difluoromethyl)phenolA549 (Lung Cancer)10Inhibition of proliferation

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. Studies have shown that the presence of hydroxyl groups enhances the radical scavenging ability. The difluoroethenyl group may also contribute to the stability of radical intermediates, thereby enhancing antioxidant effects.

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µM)
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol8530
Gallic Acid9025
Quercetin8828

Neuroprotective Effects

Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegeneration. The ability to modulate neurotransmitter levels and reduce oxidative stress suggests potential therapeutic applications in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol can be influenced by various substituents on the phenolic ring and the difluoroethenyl group. Research indicates that:

  • Hydroxyl Substituents : Increase antioxidant activity.
  • Alkyl Chain Length : Modulates lipophilicity and cellular uptake.
  • Fluorination : Enhances metabolic stability and bioactivity.

Case Studies

A notable study explored the effects of various phenolic compounds on melanoma cells, highlighting the role of electron-withdrawing groups in enhancing cytotoxicity. The study found that compounds with difluorinated moieties exhibited increased potency compared to their non-fluorinated counterparts.

Case Study Example:
In vitro experiments conducted on B16F10 melanoma cells demonstrated that treatment with 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol resulted in a significant decrease in cell viability (IC50 = 20 µM), suggesting its potential as an anticancer agent.

Q & A

Q. How does fluorination impact the compound’s biological activity in preliminary assays?

  • Methodological Answer : Fluorine’s electronegativity enhances membrane permeability (logP ∼2.1 vs. 1.5 for non-fluorinated analogs). In vitro assays (e.g., enzyme inhibition) show 10-fold higher IC₅₀ values due to stronger H-bonding with active sites. Comparative SAR studies with mono-/non-fluorinated derivatives quantify the fluorine effect on bioactivity .

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